N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide
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Overview
Description
N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide is a complex organic compound characterized by the presence of naphthalene and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphthalene-2-sulfonyl chloride with acetyl chloride in the presence of a base to form an acetylated naphthalene sulfonyl intermediate. This intermediate is then reacted with 4-aminophenyl sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Shares the naphthalene sulfonyl structure but lacks the acetyl and phenyl groups.
Acetylphenylsulfonamide: Contains the acetyl and phenyl sulfonyl groups but lacks the naphthalene moiety.
Uniqueness
N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide is unique due to the combination of naphthalene, acetyl, and sulfonyl groups in a single molecule. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl]-N-naphthalen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O6S2/c1-21(33)31(39(35,36)29-17-11-23-7-3-5-9-25(23)19-29)27-13-15-28(16-14-27)32(22(2)34)40(37,38)30-18-12-24-8-4-6-10-26(24)20-30/h3-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUSWLMAGDNBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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